4-(1,3-benzodioxol-5-ylmethylimino)-6,7-dimethoxy-4aH-quinazoline-2-thione
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Overview
Description
4-(1,3-Benzodioxol-5-ylmethylimino)-6,7-dimethoxy-4aH-quinazoline-2-thione is a complex organic compound that features a quinazoline core structure with various functional groups, including a benzodioxole moiety and a thione group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-ylmethylimino)-6,7-dimethoxy-4aH-quinazoline-2-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate.
Quinazoline Core Construction: The quinazoline core is constructed by reacting appropriate aniline derivatives with formamide under acidic conditions to form the quinazoline ring system.
Thione Introduction: The thione group is introduced by treating the quinazoline derivative with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-ylmethylimino)-6,7-dimethoxy-4aH-quinazoline-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the thione group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
4-(1,3-Benzodioxol-5-ylmethylimino)-6,7-dimethoxy-4aH-quinazoline-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-ylmethylimino)-6,7-dimethoxy-4aH-quinazoline-2-thione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
Benzo[d][1,3]dioxole substituted organo selenium compounds: These compounds also contain the benzodioxole ring and have applications in organic synthesis and pharmaceuticals.
Uniqueness
4-(1,3-Benzodioxol-5-ylmethylimino)-6,7-dimethoxy-4aH-quinazoline-2-thione is unique due to its combination of a quinazoline core with a benzodioxole moiety and a thione group. This unique structure imparts specific biological activities and chemical reactivity that distinguish it from other similar compounds.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethylimino)-6,7-dimethoxy-4aH-quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-22-14-6-11-12(7-15(14)23-2)20-18(26)21-17(11)19-8-10-3-4-13-16(5-10)25-9-24-13/h3-7,11H,8-9H2,1-2H3,(H,19,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJNDKJUTXSREG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2C(=NC(=S)NC2=NCC3=CC4=C(C=C3)OCO4)C=C1OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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